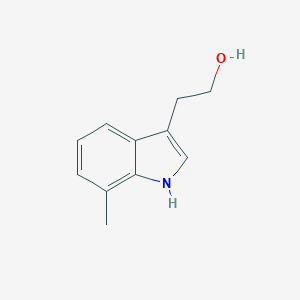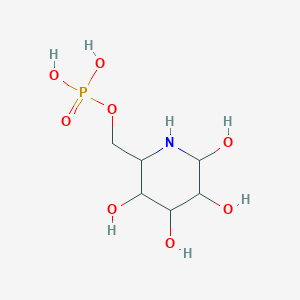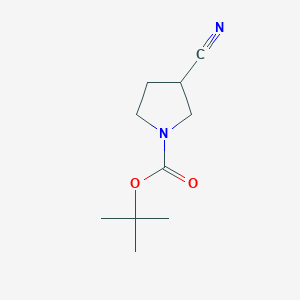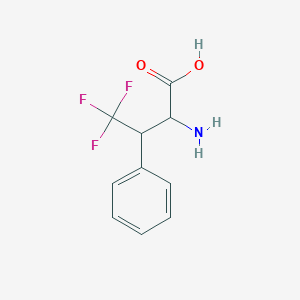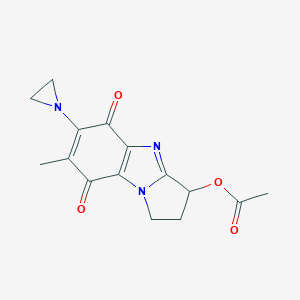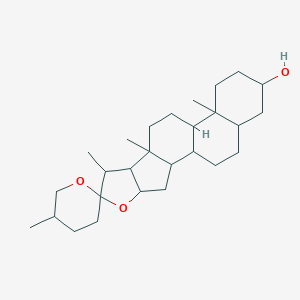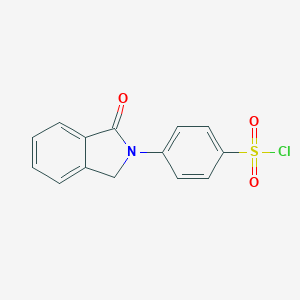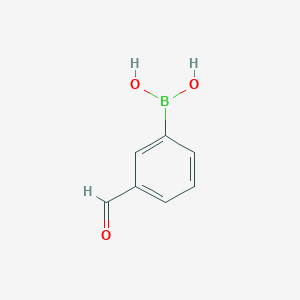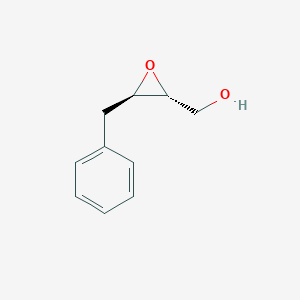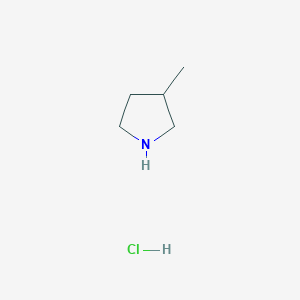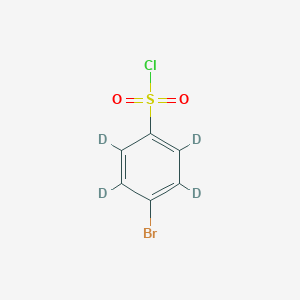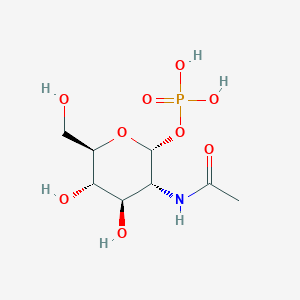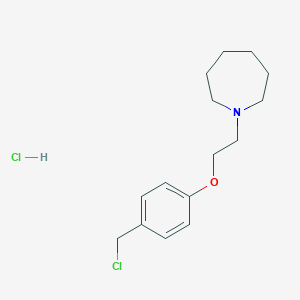
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride
Overview
Description
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is an organic compound with the molecular formula C15H23Cl2NO. It is a useful intermediate in the synthesis of various pharmaceuticals, particularly in the production of bazedoxifene acetate, a selective estrogen receptor modulator used for treating postmenopausal osteoporosis .
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of bazedoxifene , a selective estrogen receptor modulator
Mode of Action
As an intermediate in the synthesis of Bazedoxifene , it may be involved in the modulation of estrogen receptors, but this requires further investigation.
Biochemical Pathways
Given its role as an intermediate in the synthesis of Bazedoxifene , it may be involved in pathways related to estrogen receptor modulation
Result of Action
As an intermediate in the synthesis of Bazedoxifene , it contributes to the overall therapeutic effects of the final compound, which include modulation of estrogen receptor activity
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c This suggests that temperature and exposure to reactive gases may affect its stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride typically involves the following steps:
Reaction of Chloromethylphenol with Ethylene Oxide: Chloromethylphenol is reacted with ethylene oxide in the presence of a base to form 2-(4-(Chloromethyl)phenoxy)ethanol.
Formation of Azepane Derivative: The intermediate 2-(4-(Chloromethyl)phenoxy)ethanol is then reacted with azepane in the presence of a suitable catalyst to form 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane.
Hydrochloride Formation: Finally, the azepane derivative is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The phenoxy and azepane moieties can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed[][3].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a phenoxy ketone[3][3].
Scientific Research Applications
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is a key intermediate in the production of bazedoxifene acetate, which is used to treat osteoporosis in postmenopausal women.
Industry: The compound is used in the manufacture of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Bazedoxifene: A selective estrogen receptor modulator used for treating osteoporosis.
Raloxifene: Another selective estrogen receptor modulator with similar applications.
Tamoxifen: Used in the treatment of breast cancer, also a selective estrogen receptor modulator.
Uniqueness
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is unique due to its specific structure, which makes it a valuable intermediate in the synthesis of bazedoxifene acetate. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific research and industrial applications .
Properties
IUPAC Name |
1-[2-[4-(chloromethyl)phenoxy]ethyl]azepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c16-13-14-5-7-15(8-6-14)18-12-11-17-9-3-1-2-4-10-17;/h5-8H,1-4,9-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVQWASPAGLTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC=C(C=C2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432355 | |
| Record name | 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223251-25-0 | |
| Record name | 1H-Azepine, 1-[2-[4-(chloromethyl)phenoxy]ethyl]hexahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223251-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Azepine, 1-[2-[4-(chloromethyl)phenoxy]ethyl]hexahydro-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-5,7-dihydroimidazo[4',5':4,5]benzo[1,2-d][1,2,3]triazol-6(1H)-one](/img/structure/B51437.png)
